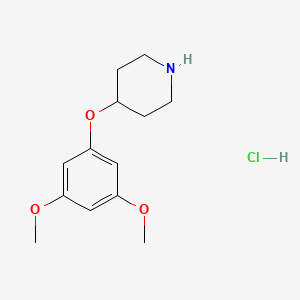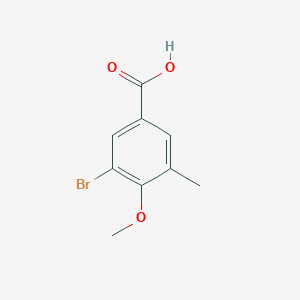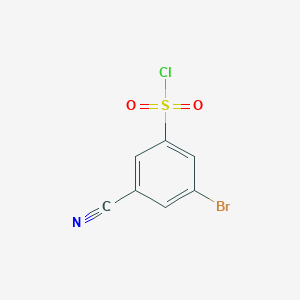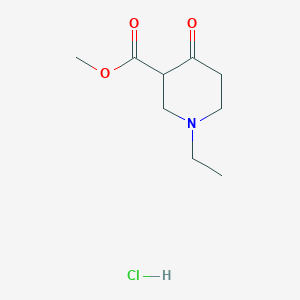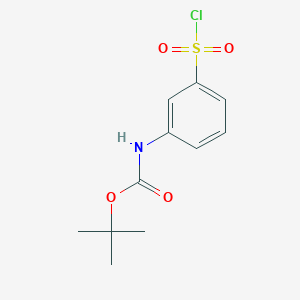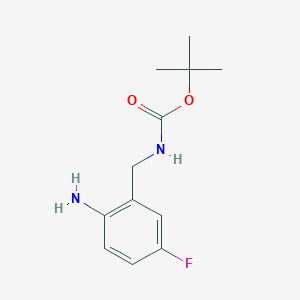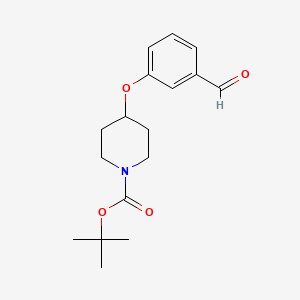![molecular formula C16H12F4N5NaO8S3 B1505261 Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate CAS No. 220446-74-2](/img/structure/B1505261.png)
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Descripción general
Descripción
The compound is an organic azide, which is a class of organic compounds that contain an azide (–N3) functional group . Organic azides are known for their interesting reactivity and are often used in research . They are also used in the synthesis of various heterocycles .
Synthesis Analysis
Organic azides can be synthesized through several methods. One common method involves the displacement of halides by azide, often using sodium azide (NaN3) as the azide source . Alcohols can also be converted into azides in one step using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) or under Mitsunobu conditions with diphenylphosphoryl azide (DPPA) .Molecular Structure Analysis
The azide functional group can be shown by two resonance structures . The azide anion is very similar in each form, being centrosymmetric with N–N distances of 1.18 Å .Chemical Reactions Analysis
Organic azides are known for their participation in the “click reaction” between an azide and an alkyne and in Staudinger ligation . These reactions are generally quite reliable, lending themselves to combinatorial chemistry .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
- Sodium sulfonate compounds have been used as precursors for synthesizing biologically active heterocycles, showcasing effectiveness in antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Electropolymerization
- Sodium sulfonate derivatives have been electropolymerized, and their copolymers with pyrrole have been synthesized. The resulting polymers were characterized using various techniques, revealing potential applications in different fields due to their unique properties (Zhao et al., 1997).
Material Science and Nanotechnology
- Sodium sulfonate-based compounds have shown promising results in material science, especially in the synthesis of novel polymers with potential applications as proton exchange membranes due to their high proton conductivity and good oxidative and dimensional stability (Pang et al., 2008).
- The unique properties of sodium sulfonate compounds have been explored for potential uses in nanotechnology, particularly in the field of micelle formation and its dynamics, indicating a significant role in developing new materials and technologies (Palazzesi et al., 2011).
Environmental and Green Chemistry
- Studies have focused on the degradation and environmental implications of sodium sulfonate compounds, highlighting their potential in eco-friendly designs and better degradability compared to other chemicals, thus contributing to environmental sustainability (Bao et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;1-[3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O8S3.Na/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(28)22-2-4-35-34-3-1-8(27)33-25-7(26)5-6(16(25)29)36(30,31)32;/h6H,1-5H2,(H,22,28)(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUCYAVMIKMIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N5NaO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704411 | |
| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
CAS RN |
220446-74-2 | |
| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




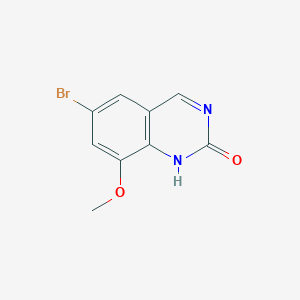
![3-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1505183.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5(4H)-one](/img/structure/B1505184.png)
